AZD3229 Exhibits 15- to 60-Fold Greater Potency Than Imatinib Against KIT Primary Mutations
In engineered and GIST-derived cell lines, AZD3229 demonstrates significantly higher potency against KIT primary mutations compared to the first-line standard of care, imatinib. Specifically, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting these primary mutations [1].
| Evidence Dimension | Potency against KIT primary mutations |
|---|---|
| Target Compound Data | Low nanomolar activity |
| Comparator Or Baseline | Imatinib |
| Quantified Difference | 15- to 60-fold greater potency |
| Conditions | Engineered and GIST-derived cell lines |
Why This Matters
This quantifies AZD3229's superior ability to target the initial driver mutations in GIST, suggesting potential for more robust upfront tumor control and a higher barrier to early resistance compared to the current first-line therapy.
- [1] Banks E, Grondine M, Bhavsar D, et al. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors. Sci Transl Med. 2020;12(541):eaaz2481. View Source
